Chlorosuccinic acid

Catalog No.
S592090
CAS No.
16045-92-4
M.F
C4H5ClO4
M. Wt
152.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorosuccinic acid

CAS Number

16045-92-4

Product Name

Chlorosuccinic acid

IUPAC Name

2-chlorobutanedioic acid

Molecular Formula

C4H5ClO4

Molecular Weight

152.53 g/mol

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)

InChI Key

QEGKXSHUKXMDRW-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)Cl)C(=O)O

Solubility

0.90 M

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O

Disinfection Byproduct Research:

Chlorosuccinic acid is one of the byproducts formed during the disinfection process of drinking water. Researchers are studying the potential health effects of these disinfection byproducts, including chlorosuccinic acid. Some studies have investigated how chlorosuccinic acid interacts with certain hormones in the body, such as the androgen and estrogen receptors. These studies help researchers understand the potential health risks associated with exposure to disinfection byproducts in drinking water. ()

Chlorosuccinic acid is a chlorinated derivative of succinic acid, with the molecular formula C₄H₅ClO₄. It exists in two enantiomeric forms, namely (S)-chlorosuccinic acid and (R)-chlorosuccinic acid, which are distinguished by the spatial arrangement of their atoms around a chiral center. This compound is notable for its role in organic synthesis and as an intermediate in various

The mechanism of action of chlorosuccinic acid depends on the specific context of its application. Here are two potential scenarios:

  • As a building block in synthesis

    Chlorosuccinic acid can act as a starting material for the synthesis of more complex molecules. Its functional groups allow for controlled reactions to introduce desired functionalities into the final product [].

  • As a pharmacological agent

    Some studies suggest that chlorosuccinic acid or its derivatives might interact with specific receptors in the body, potentially influencing physiological processes []. However, more research is required to understand the exact mechanism of action in this context.

Chlorosuccinic acid can be a skin and eye irritant. It is recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Detailed information on specific hazards and disposal procedures can be found in safety data sheets (SDS) from chemical suppliers [].

  • Nucleophilic Substitution: Chlorosuccinic acid can undergo nucleophilic substitution reactions, particularly through the Walden inversion mechanism. In this process, the chlorine atom is replaced by a nucleophile, resulting in the inversion of configuration at the chiral center .
  • Decarboxylation: Under specific conditions, chlorosuccinic acid can lose a carbon dioxide molecule, leading to the formation of other compounds such as succinimide or derivatives thereof .
  • Esterification: Chlorosuccinic acid can react with alcohols to form esters, which are useful in various applications including plasticizers and solvents .

Chlorosuccinic acid exhibits biological activity that has been explored in various studies. It has been shown to have potential applications in medicinal chemistry, particularly in the synthesis of compounds that may exhibit anti-inflammatory or analgesic properties. The compound's ability to interact with biological systems makes it a candidate for further research into its pharmacological effects .

Chlorosuccinic acid can be synthesized through several methods:

  • From Malic Acid: A common synthesis route involves the reaction of malic acid with phosphorus pentachloride. This reaction leads to the formation of chlorosuccinic acid through nucleophilic substitution .
  • From Aspartic Acid: Another method involves the reaction of S-(+)-aspartic acid with sodium nitrite in hydrochloric acid, yielding S-(-)-chlorosuccinic acid .
  • Direct Chlorination: Chlorination of succinic acid using chlorine gas or other chlorinating agents can also produce chlorosuccinic acid .

Chlorosuccinic acid has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Industry: Used as a building block for producing various chemical compounds, including plastics and resins.
  • Research: Employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Studies on chlorosuccinic acid interactions have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions highlights its potential utility in synthesizing more complex molecules. Additionally, research has indicated that chlorosuccinic acid may interact with certain biological targets, suggesting avenues for therapeutic development .

Chlorosuccinic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Succinic AcidC₄H₆O₄No halogen; dicarboxylic acid used in metabolism
Maleic AcidC₄H₄O₄Contains a double bond; used in polymerization
Fumaric AcidC₄H₄O₄Geometric isomer of maleic acid; used as food additive
2-Chlorobutyric AcidC₄H₇ClO₂Similar chain length; used as an intermediate

Chlorosuccinic acid is unique due to its specific chlorinated structure and its role as a chiral compound, which allows for diverse reactivity patterns not found in its non-chlorinated counterparts. Its ability to participate in Walden inversion reactions further distinguishes it from similar dicarboxylic acids like succinic and maleic acids.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16045-92-4

Wikipedia

Chlorosuccinic acid

Dates

Modify: 2023-08-15

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